molecular formula C22H20N4O3S2 B11616591 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11616591
M. Wt: 452.6 g/mol
InChI Key: JEWZURCSKWTTDZ-ATVHPVEESA-N
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Description

2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrido[1,2-a]pyrimidin-4-one core.
  • Introduction of the thiazolidin-5-ylidene moiety.
  • Attachment of the hydroxyethylamino group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group.

    Reduction: Reduction reactions can occur at the oxo and thioxo groups.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

Medicinally, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-5-one

Uniqueness

The uniqueness of 2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific structural features, which confer distinct chemical and biological properties. These include the presence of the thiazolidin-5-ylidene moiety and the hydroxyethylamino group, which may enhance its reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H20N4O3S2

Molecular Weight

452.6 g/mol

IUPAC Name

(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O3S2/c1-14-5-7-15(8-6-14)13-26-21(29)17(31-22(26)30)12-16-19(23-9-11-27)24-18-4-2-3-10-25(18)20(16)28/h2-8,10,12,23,27H,9,11,13H2,1H3/b17-12-

InChI Key

JEWZURCSKWTTDZ-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCCO)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCCO)SC2=S

Origin of Product

United States

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